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molecular formula C6H2Cl4O2S B1332082 2,4,6-Trichlorobenzenesulfonyl chloride CAS No. 51527-73-2

2,4,6-Trichlorobenzenesulfonyl chloride

Cat. No. B1332082
M. Wt: 280 g/mol
InChI Key: WHJAQKAAIOHCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106055B2

Procedure details

40% strength aq. methylamine soln. (36.0 g, 464 mmol) was added dropwise to a soln. of 2,4,6-trichorobenzenesulfonic acid chloride (10.0 g, 35.7 mmol) in 1,4-dioxane (60 ml) and the mixture was stirred at RT for 30 min. Water (500 ml) was then added, with vigorous stirring, whereupon a white precipitate formed, which was filtered out and dried over potassium hydroxide in a desiccator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[S:12](Cl)(=[O:14])=[O:13].O>O1CCOCC1>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[S:12]([NH:2][CH3:1])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(36.0 g, 464 mmol) was added dropwise to a soln
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which was filtered out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium hydroxide in a desiccator

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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